molecular formula C14H16N2O3 B11857868 N-(2-Hydroxyethyl)-N-methyl-2-(quinolin-8-yloxy)acetamide CAS No. 88349-83-1

N-(2-Hydroxyethyl)-N-methyl-2-(quinolin-8-yloxy)acetamide

Cat. No.: B11857868
CAS No.: 88349-83-1
M. Wt: 260.29 g/mol
InChI Key: CWOSZRONPXNGBH-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N-methyl-2-(quinolin-8-yloxy)acetamide is a chemical compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N-methyl-2-(quinolin-8-yloxy)acetamide typically involves the reaction of quinolin-8-ol with N-methyl-2-chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at an elevated temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N-methyl-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of N-(2-Hydroxyethyl)-N-methyl-2-(quinolin-8-yloxy)acetamide, known for its antimalarial properties.

    2-Hydroxyquinoline: A derivative with antimicrobial and antifungal activities.

    4-Hydroxyquinoline: Another derivative with potential therapeutic applications.

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its hydroxyl and amide groups allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

88349-83-1

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N-methyl-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C14H16N2O3/c1-16(8-9-17)13(18)10-19-12-6-2-4-11-5-3-7-15-14(11)12/h2-7,17H,8-10H2,1H3

InChI Key

CWOSZRONPXNGBH-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C(=O)COC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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